molecular formula C23H24N4O2 B2503966 6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide CAS No. 1251622-76-0

6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide

Cat. No.: B2503966
CAS No.: 1251622-76-0
M. Wt: 388.471
InChI Key: XNRSCRCGZLXASO-UHFFFAOYSA-N
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Description

6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a hydroxyphenyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through steric and electronic effects. The compound may modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide is unique due to its combination of a hydroxyphenyl group, a pyrrolidine ring, and a pyridine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-[3-[(3-hydroxyphenyl)methylamino]pyrrolidin-1-yl]-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-21-8-4-5-17(13-21)14-24-20-11-12-27(16-20)22-10-9-18(15-25-22)23(29)26-19-6-2-1-3-7-19/h1-10,13,15,20,24,28H,11-12,14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRSCRCGZLXASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCC2=CC(=CC=C2)O)C3=NC=C(C=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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